Pyrrolo[3,4-b]pyrrol-6(1H)-one, hexahydro-5-(phenylmethyl)-
Description
Pyrrolo[3,4-b]pyrrol-6(1H)-one, hexahydro-5-(phenylmethyl)- is a bicyclic lactam featuring a fully saturated pyrrolo-pyrrolone core substituted with a benzyl group at the 5-position. Its molecular formula is C₁₃H₁₆N₂O (calculated based on core structure and substituents), with a molecular weight of 216.28 g/mol. The hexahydro designation indicates complete saturation of the fused pyrrole rings, enhancing conformational stability compared to partially unsaturated analogs . This compound is synthesized via reductive amination and lactam formation, as demonstrated in analogs with similar frameworks .
Properties
Molecular Formula |
C13H16N2O |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
5-benzyl-1,2,3,3a,4,6a-hexahydropyrrolo[2,3-c]pyrrol-6-one |
InChI |
InChI=1S/C13H16N2O/c16-13-12-11(6-7-14-12)9-15(13)8-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2 |
InChI Key |
DDHGBSKTBAATFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2C1CN(C2=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[3,4-b]pyrrol-6(1H)-one, hexahydro-5-(phenylmethyl)- can be achieved through a multicomponent reaction involving primary aromatic amines, aromatic aldehydes, and cyclic diketones such as dimedone or cyclohexane-1,3-dione. The reaction is typically catalyzed by iron (III) perchlorate, which facilitates the formation of the pyrrolo[3,4-b]pyrrole core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[3,4-b]pyrrol-6(1H)-one, hexahydro-5-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Pyrrolo[3,4-b]pyrrol-6(1H)-one, hexahydro-5-(phenylmethyl)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as inhibitors of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of Pyrrolo[3,4-b]pyrrol-6(1H)-one, hexahydro-5-(phenylmethyl)- involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors by binding to their active sites, thereby blocking downstream signaling pathways involved in cell proliferation and migration .
Comparison with Similar Compounds
Hexahydro-5-hydroxy-pyrrolo[3,4-b]pyrrol-6(1H)-one (CAS 147225-98-7)
- Molecular Formula : C₇H₁₀N₂O₂
- Molecular Weight : 162.17 g/mol
- Key Differences : The hydroxy substituent at C5 increases hydrophilicity (clogP ≈ -0.3) compared to the phenylmethyl analog (clogP ≈ 2.1). This impacts solubility and pharmacokinetic profiles .
- Synthesis : Prepared via hydroxylation of the pyrrolidine precursor, contrasting with the reductive amination route used for the benzyl-substituted derivative .
4,5-Dihydropyrrolo[3,4-b]pyrrol-6(1H)-one (CAS 1367941-46-5)
- Molecular Formula : C₆H₆N₂O
- Molecular Weight : 122.12 g/mol
- Key Differences: Partial saturation (4,5-dihydro) introduces planarity to the fused rings, enabling π-stacking interactions absent in the fully saturated hexahydro analog.
Pyrrolo[3,4-b]pyridinone Derivatives
Pyrrolo[3,4-b]pyridin-5-one (e.g., Compound 1k in )
- Molecular Formula : C₉H₇N₂O
- Molecular Weight : 159.17 g/mol
- Key Differences : Replacement of one pyrrolidine ring with pyridine introduces aromaticity and electron-withdrawing effects, altering electronic distribution. This enhances interactions with kinase domains (e.g., π-stacking with TRP94 in AKT1) .
- Biological Activity : Demonstrated kinase inhibition via interactions with LYS282 and TYR286, unlike the benzyl-pyrrolo-pyrrolone, which lacks a pyridine ring for such polar contacts .
6,7-Dihydro-6-(2-hydroxyethyl)-5H-pyrrolo[3,4-b]pyridin-5-one (CAS 136842-80-3)
- Molecular Formula : C₉H₁₀N₂O₂
- Molecular Weight : 178.19 g/mol
- Key Differences : The hydroxyethyl group at C6 introduces hydrogen-bonding capacity, improving aqueous solubility (logS ≈ -2.1) compared to the phenylmethyl analog (logS ≈ -4.5) .
Pyrazolo[3,4-b]pyridine Derivatives
4-Aryl-4,5,6,7-tetrahydro-3-methyl-6-oxo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
- Molecular Formula : C₁₄H₁₃N₅O
- Molecular Weight : 267.29 g/mol
- Key Differences: The pyrazole ring replaces pyrrolidine, creating a more electron-deficient core.
- Synthesis : Utilizes ionic liquid ([bmim][BF₄]) as a solvent, a greener approach compared to traditional organic solvents used for pyrrolo-pyrrolones .
Pyrrolo[3,4-b]indolone Derivatives
4-Benzyl-1,4-dihydropyrrolo[3,4-b]indol-3(2H)-one
- Molecular Formula : C₁₇H₁₄N₂O
- Molecular Weight : 262.31 g/mol
- Key Differences : Incorporation of an indole ring expands aromatic surface area, enabling intercalation with DNA or hydrophobic protein pockets. The benzyl group at N4 differs in position from the C5-substituted target compound .
- Synthesis : Involves lithiation-alkylation sequences, which are more complex than the reductive amination used for pyrrolo-pyrrolones .
Comparative Data Table
Key Findings and Implications
- Structural Flexibility : The hexahydro-pyrrolo-pyrrolone core offers rigidity, while substituents like phenylmethyl modulate lipophilicity and target engagement.
- Synthetic Accessibility: Reductive amination routes (for pyrrolo-pyrrolones) are more scalable than multi-step lithiation (for indolones) or Ugi-Zhu reactions (for pyridinones) .
- Biological Potential: Pyridine-containing analogs show kinase inhibition, whereas the target compound’s benzyl group may favor allosteric modulation (e.g., M1 PAM activity as in ) .
Biological Activity
Pyrrolo[3,4-b]pyrrol-6(1H)-one, hexahydro-5-(phenylmethyl)- is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrrole ring fused with another pyrrole derivative. Its molecular formula is , and it possesses unique stereochemical properties due to the presence of multiple chiral centers.
1. Analgesic Effects
Research has indicated that compounds related to pyrrolo[3,4-b]pyrrol-6(1H)-one exhibit significant analgesic properties. A study demonstrated that derivatives of this compound showed dose-dependent inhibitory effects on mechanical allodynia in neuropathic pain models in rats. This suggests that these compounds could serve as potential new-class analgesics with fewer side effects compared to traditional pain medications .
2. Antimicrobial Activity
Pyrrolo derivatives have shown promising antimicrobial activity against various pathogens. For instance, a study on related compounds indicated their effectiveness against resistant strains of bacteria and fungi, showcasing their potential as antimicrobial agents in clinical settings .
3. Neuroprotective Properties
The neuroprotective effects of pyrrolo compounds have been explored in the context of neurodegenerative diseases. In vitro studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits for conditions like Alzheimer's disease .
The mechanisms underlying the biological activities of pyrrolo[3,4-b]pyrrol-6(1H)-one are multifaceted:
- Receptor Interaction : The compound has been shown to interact with various neurotransmitter receptors, which may mediate its analgesic effects.
- Enzyme Inhibition : Some studies indicate that it may inhibit enzymes involved in inflammatory pathways, reducing pain and inflammation.
- Antioxidant Activity : The antioxidant properties contribute to its neuroprotective effects by scavenging free radicals and reducing oxidative damage.
Case Studies
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR identifies diastereotopic protons (e.g., doublets at 4.27 ppm for methylene groups) and confirms stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ions (e.g., [M+H]⁺ for C₂₇H₂₅N₃O₅ at m/z 472.1872 ).
- X-ray Crystallography : Resolves fused-ring conformations (e.g., octahydro-pyrrolo[3,4-b]pyrrole core ).
- HPLC-PDA : Assesses purity (>98%) using C18 columns with ammonium acetate buffer (pH 6.5) .
How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antifungal effects)?
Advanced Research Focus
Discrepancies often arise from assay conditions or structural impurities. For example:
- Anticancer activity (apoptosis induction ) may conflict with antifungal results (MIC₉₀ = 16 µg/mL ).
Resolution Strategies :
How does this compound compare to similar pyrrolo-pyridine derivatives in reactivity and bioactivity?
Q. Comparative Research Focus
- Reactivity : The hexahydro-pyrrolo[3,4-b]pyrrolone core exhibits higher electrophilicity than dihydro analogs, enabling nucleophilic additions at the lactam carbonyl .
- Bioactivity : Unlike 3,6-bis(4-chlorophenyl)-pyrrolo[3,4-c]pyrrole-1,4-dione (antifungal ), the phenylmethyl-substituted derivative shows stronger kinase inhibition (e.g., MDM2/p53 interaction ).
Methodology : Use DFT calculations to compare charge distribution and docking simulations for target affinity .
What strategies optimize enantiomeric purity in asymmetric synthesis?
Q. Advanced Research Focus
- Chiral Resolution : Tartaric acid salts resolve (4aR,7aS)-enantiomers with >99% ee via crystallization .
- Catalytic Asymmetry : Chiral Lewis acids (e.g., BINOL-phosphates) in aza-Diels-Alder reactions achieve 85–90% ee .
- Dynamic Kinetic Resolution : Racemization suppression using BF₃·Et₂O in non-ethereal solvents (e.g., dichloromethane) .
What in silico tools predict the compound’s pharmacokinetic properties?
Q. Basic Research Focus
- ADMET Prediction : SwissADME estimates logP = 2.8 (moderate lipophilicity) and CNS permeability (BOILED-Egg model ).
- Molecular Dynamics : GROMACS simulates binding stability to MDM2 (∆G = -9.2 kcal/mol ).
- QSAR Models : CoMFA correlates thiophene substitutions with improved metabolic half-life (t₁/₂ = 4.7 h ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
